molecular formula C11H11NO4S B12323110 (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid

(2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12323110
M. Wt: 253.28 g/mol
InChI Key: OEUUFNIKLCFNLN-UHFFFAOYSA-N
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Description

(2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with the CAS Number 239101-33-8 and a molecular weight of 253.274 g/mol . It is also known by the synonyms Deferitrin, 4'-Hydroxydesazadesferrithiocin, and GT 56-252, indicating its potential role as an iron chelator for research purposes . The compound belongs to the broader class of thiazolidine-based molecules, which are recognized as physiologic sulfhydryl antioxidants and have been studied for their protective effects, particularly in models of liver toxicity . This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic use, nor for personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)

InChI Key

OEUUFNIKLCFNLN-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

L-Cysteine and Aldehydes/Ketones Condensation

The primary synthesis route for (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid involves the condensation reaction between L-cysteine and suitable aldehydes or ketones under controlled conditions. This method utilizes the fundamental chemistry of thiazolidine ring formation, which occurs through a specific reaction pathway.

The mechanism for this condensation reaction begins with the nucleophilic attack by the sulfur atom in L-cysteine on the electrophilic carbon of the appropriate aldehyde or ketone containing the 2-hydroxy-4-oxocyclohexa-2,5-diene structure. This initial interaction forms a half thioketal intermediate, which subsequently undergoes ring closure with the elimination of water, producing the desired thiazolidine derivative.

The stereochemistry at the 4-position (4S) is derived directly from the L-cysteine starting material, ensuring stereoselectivity in the final product. This aspect is particularly important for maintaining the biological activity of Deferitrin as an iron chelator.

Reaction Mechanism Details

The detailed mechanism for the formation of thiazolidine derivatives through condensation follows this general pathway:

  • Nucleophilic attack: The sulfur atom of L-cysteine performs a nucleophilic attack on the electrophilic carbon atom of the aldehyde or ketone, forming a half thioketal intermediate.

  • Electron transfer: The nucleophilic attack continues with the sulfur's free electrons targeting the electron-deficient carbon atom of the carbonyl group.

  • Ring-closure: A subsequent ring-closure reaction occurs with the elimination of water, producing the thiazolidine derivative with the specific (2Z,4S) configuration.

This mechanism establishes an equilibrium between the half thioketal and the thiazolidine derivative in aqueous solution. This equilibrium relationship significantly influences both the yield and purity of the final compound, necessitating careful control of reaction conditions.

Optimization Parameters

Several critical parameters must be optimized to achieve high yield and stereoselectivity in the synthesis of this compound:

Table 1: Critical Parameters for Condensation Reaction Optimization

Parameter Effect on Reaction Optimal Conditions
pH Influences equilibrium between half thioketal and thiazolidine derivative Slightly acidic conditions favor ring closure
Temperature Affects reaction rate and stereoselectivity Lower temperatures (20-30°C) enhance stereoselectivity
Solvent Impacts solubility and equilibrium position Aqueous or mixed aqueous-organic systems
Reaction time Determines conversion and potential side reactions Typically 6-24 hours depending on conditions
Catalyst May accelerate reaction and influence stereoselectivity Acid catalysts can promote reaction

The precise optimization of these parameters requires experimental validation specific to the synthesis of Deferitrin, as slight variations can significantly impact the yield and purity of the final product.

Fermentative Preparation Approaches

Microbial Production Principles

An alternative approach to synthesizing this compound involves fermentative methods using microorganisms. This biocatalytic approach offers several advantages, particularly regarding stereoselectivity and potentially scalability.

The fermentative production pathway typically involves:

  • Selection of microorganism strains that overexpress genes encoding proteins involved in exporting cellular materials. These strains can efficiently produce and secrete L-cysteine or the thiazolidine derivative directly.

  • Cultivation in appropriate media with carbon, nitrogen, and sulfur sources to support growth and product formation.

  • L-cysteine produced by the microorganism reacts with aldehydes or ketones (either produced by the microorganism or added externally) to form the thiazolidine derivative.

  • The product is secreted into the extracellular medium, facilitating its isolation.

A significant advantage of the fermentative approach is that only the thiazolidine diastereomer with R configuration at the C4 carbon atom typically forms due to the stereoselective nature of L-cysteine production by cellular enzymes. This stereoselectivity aligns with the requirements for Deferitrin, which possesses the (4S) configuration.

Genetic Engineering Strategies

Genetic modifications significantly enhance thiazolidine derivative production through fermentation. Research with E. coli strains has demonstrated that specific genetic constructs can substantially increase yield.

Table 2: Effect of Genetic Modifications on Thiazolidine Derivative Production in E. coli

Plasmid Construction Production After 24h Production After 48h
pACYC184/cysEIV 1.0 g/L 1.6 g/L
pACYC184/cysEIV-mar 3.8 g/L 5.0 g/L
pACYC184/cysEIV-GAPDH-ORF306 3.8 g/L 3.2 g/L + 6.3 g/L*

*The additional amount represents precipitated Gelucystine in g/L.

Table 3: Effect of Alternative Genetic Modifications on Production

Plasmid Construction Production After 24h Production After 48h
pACYC184/cysEX 4.9 g/L 6.8 g/L
pACYC184/cysEX-mar 5.9 g/L 11.4 g/L
pACYC184/cysEX-GAPDH-ORF306 12.8 g/L 7.2 g/L + 12.0 g/L*

*The additional amount represents precipitated Gelucystine in g/L.

These data demonstrate that the pACYC184/cysEX-GAPDH-ORF306 construct achieved the highest total production (19.2 g/L) after 48 hours of fermentation. While these results are for thiazolidine derivatives generally, they provide valuable reference points for optimizing the fermentative production of Deferitrin specifically.

Fermentation Process Optimization

Optimizing the fermentative production of this compound requires careful attention to multiple process parameters:

  • Medium Composition : The fermentation medium must contain appropriate:

    • Carbon sources: glucose, lactose, fructose, or starch
    • Nitrogen sources: ammonium compounds or proteolysates
    • Sulfur sources: sulfide, sulphite, vitriol, thiosulphate, or sodium hydrosulphite
  • Fermentation Conditions :

    • Temperature: Typically maintained at 30°C
    • pH: Controlled to optimize growth and product formation
    • Aeration: Sufficient to support aerobic metabolism
    • Agitation: Ensures homogeneous distribution of nutrients and cells
  • Feed Strategies :

    • Addition of 30% Sulfothiorine stock solutions (3 mL/hour)
    • Supplementation with 56% glucose solution (8-14 mL/hour)
    • Glucose concentration maintained at 10-20 g/L through continuous feeding

These parameters require careful monitoring and adjustment throughout the fermentation process to maximize production while minimizing byproduct formation.

Purification and Recovery Methods

Analysis and Characterization

Accurate analysis of the prepared this compound is essential for confirming product identity and purity:

  • Quantitative Analysis : The compound can be analyzed indirectly by measuring L-cysteine after inducing conversion from the thiazolidine derivative under strong acid conditions. Treatment with triketohydrindene hydrate (ninhydrin) allows spectrophotometric detection at 560 nm.

  • Structural Confirmation : NMR spectroscopy, particularly ¹H NMR, provides critical information about the progress of reactions involving L-cysteine and aldehyde condensation toward thiazolidine cyclization.

  • Mass Spectrometry : ESI-MS spectrometry can be used to monitor reaction progress and confirm the identity of the final product, as demonstrated with similar thiazolidine-forming reactions.

Comparative Analysis of Preparation Methods

Yield Efficiency

When comparing the various preparation methods for this compound, yield considerations significantly influence method selection:

Table 4: Comparative Yield Analysis of Preparation Methods

Preparation Method Typical Yield Range Advantages Limitations
Chemical Synthesis via Condensation Variable, dependent on conditions Direct approach, potentially higher purity May require multiple purification steps
Fermentative Production (cysEIV systems) 1.0-5.0 g/L Stereoselectivity, potential scalability Longer production time, complex media requirements
Fermentative Production (cysEX systems) 4.9-19.2 g/L Higher yields, stereoselectivity Genetic engineering complexity, downstream processing challenges

The fermentative approach using the pACYC184/cysEX-GAPDH-ORF306 construct demonstrates particularly promising results, achieving the highest reported production levels. However, the specific applicability of these yields to Deferitrin production requires further validation.

Purity Considerations

The purity of the synthesized this compound significantly influences its efficacy as an iron chelator:

  • Chemical Synthesis : Generally offers greater control over reaction conditions and potentially higher initial purity, but may introduce specific impurities related to reagents or side reactions.

  • Fermentative Production : May result in a more complex mixture of compounds, necessitating more extensive purification. However, the biological systems provide excellent stereoselectivity.

  • Metal Precipitation : The ability of thiazolidine derivatives to precipitate with divalent metal ions offers a potential purification advantage, though care must be taken to ensure complete removal of the metals for therapeutic applications.

Scalability Analysis

For industrial-scale production of Deferitrin, scalability becomes a crucial consideration:

  • Chemical Synthesis : Offers consistent and reproducible results but may face challenges with heat transfer, mixing efficiency, and safety considerations when scaled up.

  • Fermentative Production : Generally offers better scalability through established bioreactor technologies. The lower toxicity of thiazolidine derivatives to cells compared to L-cysteine provides an advantage for fermentative production.

  • Hybrid Approaches : Combinations of biological and chemical methods may offer the best balance of stereoselectivity, yield, and scalability for large-scale production.

Physical and Chemical Properties

The physical and chemical properties of this compound influence both its preparation methods and applications:

Table 5: Physical and Chemical Properties of Deferitrin

Property Value Relevance to Preparation
Molecular Formula C₁₁H₁₁NO₄S Guides stoichiometry in synthesis
Molecular Weight 253.274 g/mol Affects purification approaches
Density 1.5±0.1 g/cm³ Influences separation techniques
Boiling Point 525.8±60.0°C at 760 mmHg Indicates thermal stability during processing
Flash Point 271.8±32.9°C Safety consideration during synthesis
LogP -0.13 Guides solvent selection in extraction
Vapour Pressure 0.0±1.5 mmHg at 25°C Affects drying conditions
Index of Refraction 1.683 Potential for purity analysis

These properties must be considered when designing and optimizing preparation methods, particularly with regard to solvent selection, reaction conditions, and purification strategies.

Chemical Reactions Analysis

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives in cancer therapy. The compound has been shown to induce reverse transformation in tumor cells, effectively reverting them to a more normal state. This mechanism suggests a novel approach to cancer treatment by targeting cellular membranes and altering their properties .

Antibacterial Properties

Thiazolidines have demonstrated promising antibacterial effects. Research indicates that (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid can inhibit bacterial growth by interfering with essential bacterial enzymes. This activity is particularly relevant in the context of increasing antibiotic resistance, making thiazolidine derivatives valuable candidates for developing new antibacterial agents .

Anti-inflammatory Effects

Studies have also reported anti-inflammatory properties associated with thiazolidines. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. The specific mechanisms of action are still under investigation but hold promise for treating inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Shanmugapandiyan et al. (2010)Impact on zebrafish testisInvestigated the degenerative effects of thiazolidinones on testicular tissue; suggested careful use in pharmaceuticals due to observed toxicity .
Zhang et al. (2010)Anticancer effectsReported significant anticancer activity of thiazolidines; emphasized the need for further exploration into their mechanisms .
Andres et al. (2000)Antibacterial activityHighlighted the inhibition of MurB enzyme by thiazolidinones, showcasing their potential as antibacterial agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with selected analogs:

Compound Name Core Structure Substituents/Functional Groups Notable Features Potential Applications
Target Compound : (2Z,4S)-2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid Thiazolidine-4-carboxylic acid - 4-Methyl group
- (2Z)-Cyclohexa-2,5-dien-1-ylidene with hydroxy and oxo groups
Conjugated dienone system; stereospecific (4S) configuration Antioxidant or enzyme inhibitor
Compound e : (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-4-carboxylic acid - 5,5-Dimethyl group
- 3,6-Dioxo-5-phenylpiperazinyl substituent
Rigid piperazine ring; phenyl group enhances lipophilicity Antimicrobial or kinase inhibitor
Compound f : (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-4-carboxylic acid - Branched peptide-like substituents
- Multiple carboxyl and amide groups
High molecular complexity; potential for targeted binding Bioconjugation or drug delivery
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid - 2-Chloro
- 6-Methyl
Heteroaromatic ring; electron-withdrawing chlorine enhances reactivity Synthetic intermediate or ligand

Key Research Findings

Electronic Properties: The target compound’s cyclohexadienone moiety introduces electron-deficient characteristics, contrasting with the electron-rich pyrimidine core in . This may enhance reactivity toward nucleophiles or metal coordination .

Stereochemical Influence : The 4S configuration in the thiazolidine ring is critical for chiral recognition in biological systems, similar to compound e and f .

Biological Potential: Thiazolidine derivatives (e.g., compounds e and f) are explored for antimicrobial and enzyme-inhibitory activities. The target compound’s dienone system could confer redox-modulating properties, distinct from the piperazine-based compound e .

Stability : The 4-methyl group in the target compound may improve metabolic stability compared to the 5,5-dimethyl analogs (e, f), which exhibit steric hindrance but reduced solubility .

Methodological Considerations

Structural elucidation of such compounds relies on techniques like X-ray crystallography (using software such as SHELX and WinGX ), which confirm stereochemistry and molecular geometry. For example, SHELXL’s refinement capabilities could resolve the Z-configuration of the cyclohexadienone group in the target compound.

Biological Activity

The compound (2Z,4S)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H11NO4S
  • Molecular Weight : 253.28 g/mol
  • IUPAC Name : 2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-1,3-thiazolidine-4-carboxylic acid
  • Canonical SMILES : CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiazolidine derivatives can exhibit antioxidant properties and may influence pathways related to inflammation and cellular signaling.

Antioxidant Activity

Studies have demonstrated that thiazolidine derivatives possess significant antioxidant capabilities. For instance, the compound's ability to scavenge free radicals was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). In vitro tests showed that the compound exhibited a notable IC50 value in these assays, indicating its potential as a natural antioxidant agent .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. The compound was tested against various cancer cell lines, revealing its capability to inhibit cell proliferation. Specifically, it demonstrated effectiveness against hematological cancer cells in vitro, suggesting a mechanism that may involve apoptosis induction .

Cell Line IC50 (µM) Effect
K56224.45 ± 1.24Inhibition of growth
U26632.59 ± 4.32Inhibition of growth
MDA-MB-231>1000No significant effect

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine compounds have been explored in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antioxidant Evaluation : A study assessed several thiazolidine derivatives for their antioxidant activity using the DPPH assay. The results indicated that modifications to the thiazolidine structure could enhance antioxidant potency .
  • Cancer Cell Line Studies : In a comparative analysis involving multiple cancer cell lines, this compound exhibited significant cytotoxicity against K562 cells with an IC50 value of 24.45 µM. This highlights its potential as a lead compound for further anticancer drug development .
  • Inflammation Modulation : Research has shown that thiazolidine derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their role in managing inflammatory diseases .

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